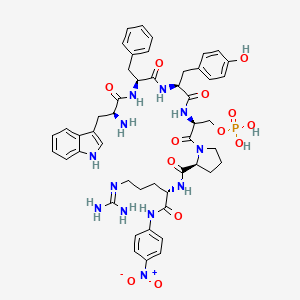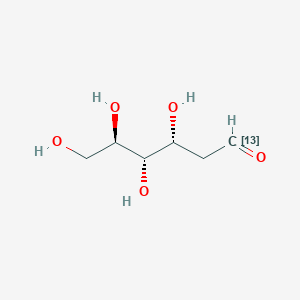
2-Deoxy-D-glucose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-13C is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and it is labeled with the carbon-13 isotope. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in various fields such as cancer research, metabolic studies, and imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C typically involves the halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by the reductive removal of the halo group and hydrolysis of the methoxy group using zinc in saturated aqueous sodium dihydrogen phosphate . This method ensures the incorporation of the carbon-13 isotope at specific positions within the glucose molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and medical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Deoxy-D-glucose-13C has numerous applications in scientific research:
Mécanisme D'action
2-Deoxy-D-glucose-13C acts as a glucose mimic, inhibiting glycolysis by forming and accumulating 2-deoxy-D-glucose-6-phosphate (2-DG6P) inside cells . This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to reduced ATP production and cell death . Additionally, it can prevent N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: The non-labeled version of 2-Deoxy-D-glucose-13C, used similarly in research but without the carbon-13 isotope.
Fluorodeoxyglucose: A glucose analog labeled with fluorine-18, used in PET imaging to study glucose metabolism in tissues.
Mannose: A sugar similar in structure to glucose, used in studies of glycosylation and metabolism.
Uniqueness
This compound is unique due to its carbon-13 labeling, which allows for precise tracking and quantification in metabolic studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications where detailed metabolic analysis is required.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+1 |
Clé InChI |
VRYALKFFQXWPIH-SHRLTTROSA-N |
SMILES isomérique |
C([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)

![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
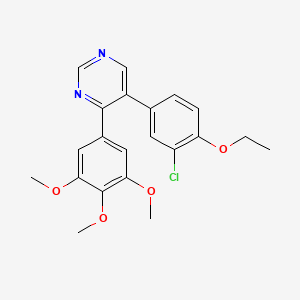


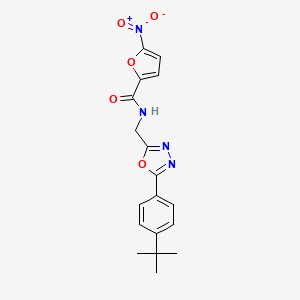

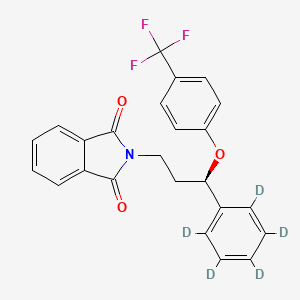


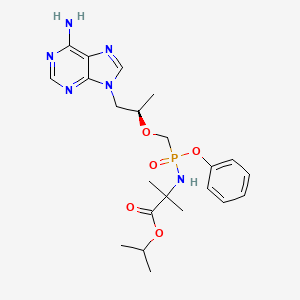
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
